molecular formula C9H13N3O B13043386 3-amino-N-(6-methylpyridin-2-yl)propanamide

3-amino-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B13043386
M. Wt: 179.22 g/mol
InChI Key: YWJXVJLAWFNQDZ-UHFFFAOYSA-N
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Description

3-amino-N-(6-methylpyridin-2-yl)propanamide is a chemical compound with the molecular formula C9H13N3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a pyridine ring with a methyl substituent, and a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(6-methylpyridin-2-yl)propanamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with appropriate reagents to introduce the amino and propanamide groups. One common method involves the use of amination reactions followed by amidation. The reaction conditions often include the use of solvents such as ethyl acetate and reagents like sodium carbonate and citric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(6-methylpyridin-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced amines. These products can be further utilized in different applications.

Scientific Research Applications

3-amino-N-(6-methylpyridin-2-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(6-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(3-methylpyridin-2-yl)propanamide: Similar structure but with a different position of the methyl group.

    N-(6-methylpyridin-2-yl)propanamide: Lacks the amino group.

    3-amino-N-(6-methylpyridin-2-yl)butanamide: Has an additional carbon in the amide chain.

Uniqueness

3-amino-N-(6-methylpyridin-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl-substituted pyridine ring, and a propanamide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-N-(6-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-7-3-2-4-8(11-7)12-9(13)5-6-10/h2-4H,5-6,10H2,1H3,(H,11,12,13)

InChI Key

YWJXVJLAWFNQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCN

Origin of Product

United States

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